TRAP

説明

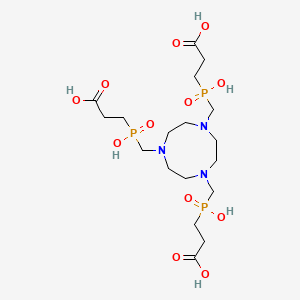

TRAP is a useful research compound. Its molecular formula is C18H36N3O12P3 and its molecular weight is 579.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 579.15118459 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Camera-Trapping in Wildlife Research

Camera-trapping, specifically infrared-triggered camera trapping, is extensively used in wildlife and biodiversity research. It's a crucial tool for detecting rare or elusive species, conducting biodiversity inventories, studying animal behavior, estimating population parameters, and evaluating protected area management effectiveness in China. The technique is evolving with the development of modern ecological analysis and modeling tools (Sheng et al., 2014).

Optical Trapping in Biophysics and Colloid Science

Optical trapping uses optical forces to confine a particle to a localized region, known as a trap. It's used in biophysics and colloid science for improving particle localization, manipulation precision, and this compound stability. The application of feedback control to optical trapping can enhance the performance and stability of control systems in optical trapping, expanding its scientific applications (Gorman et al., 2012).

Tartrate-Resistant Acid Phosphatases (this compound) in Clinical Research

Type 5 tartrate-resistant acid phosphatase (this compound) is a biomarker with applications in clinical research. It's a cytochemical marker for hairy cell leukemia and differentiated cells of monocytic lineage. Recent advances have made serum this compound activity a reliable marker for osteoclasts and bone resorption, with implications in diseases like osteoporosis, cancers with bone metastasis, and chronic renal failure (Janckila & Yam, 2009).

Ion Traps in Experimental Nuclear Physics

Ion traps have gained significance in experimental nuclear physics. They are used for precision mass measurements, decay studies, and improving the quality of rare isotope beams. Ion traps enable researchers to study matter and its interactions in isolated and controlled states, which is crucial for understanding nuclear structure and synthesis (Bollen, 2004).

Optical Manipulation in Bioscience

Optical manipulation, including optical tweezers, has advanced in atomic physics, optics, and biological science. It enables precise and flexible manipulation of nanoparticles and is vital for understanding light–matter interactions. Applications in bioscience include studying protein dynamics, DNA-protein interactions, and cellular processes (Gao et al., 2017).

作用機序

Target of Action

The primary target of TRAP (Targeted Recombination in Active Populations) is the Poly (ADP-ribose) polymerase (PARP) family, which has many essential functions in cellular processes, including the regulation of transcription, apoptosis, and the DNA damage response . PARP1 possesses Poly (ADP-ribose) activity and when activated by DNA damage, adds branched PAR chains to facilitate the recruitment of other repair proteins to promote the repair of DNA single-strand breaks .

Mode of Action

This compound interacts with its targets by inhibiting the function of PARP1. When DNA damage occurs, PARP1 is activated and adds branched PAR chains to facilitate the recruitment of other repair proteins. The use of this compound inhibits this process, preventing the repair of dna single-strand breaks . This inhibition of PARP1 is what makes this compound a potent tool in cancer treatment, as it prevents cancer cells from repairing their DNA, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA damage response pathway. Under normal circumstances, when DNA damage occurs, PARP1 is activated and adds branched PAR chains to facilitate the recruitment of other repair proteins. The use of this compound inhibits this process, preventing the repair of dna single-strand breaks . This disruption of the DNA damage response pathway is what leads to the death of cancer cells .

Pharmacokinetics

It is known that the compound has a high-resolution mass spectrometer including time-of-flight (tof) and orbital this compound (orbithis compound, thermo fisher scientific) systems can measure the mass of a compound down to four decimal places .

Result of Action

The primary result of this compound’s action is the death of cancer cells. By inhibiting the function of PARP1, this compound prevents cancer cells from repairing their DNA. This leads to the accumulation of DNA damage in the cancer cells, which ultimately leads to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of DNA damage is necessary for the activation of PARP1 and the subsequent action of this compound . Additionally, the efficacy and stability of this compound can be influenced by factors such as the presence of other drugs, the pH of the environment, and the temperature .

生化学分析

Biochemical Properties

TRAP transporters play a significant role in biochemical reactions by facilitating the transport of substrates across cell membranes. They interact with various enzymes, proteins, and other biomolecules. For instance, the Haemophilus influenzae this compound transporter (SiaQM) has been shown to bind with sialic acid-specific periplasmic binding protein (SiaP). This interaction is essential for the transport of sialic acid across the cell membrane .

Cellular Effects

This compound transporters influence various cellular processes by mediating the uptake of essential nutrients. In Haemophilus influenzae, the this compound transporter SiaQM affects cell signaling pathways and gene expression by regulating the availability of sialic acid. This, in turn, impacts cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound transporters involves binding interactions with specific biomolecules. For example, the SiaQM transporter binds to the SiaP protein, facilitating the transport of sialic acid. This process involves the recognition and binding of the substrate by the periplasmic binding protein, followed by its delivery to the membrane transporter .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound transporters can change over time. Studies have shown that the stability and degradation of these transporters can impact their long-term effects on cellular function. For instance, the SiaQM transporter in Haemophilus influenzae has been observed to maintain its activity over extended periods, ensuring consistent transport of sialic acid .

Dosage Effects in Animal Models

The effects of this compound transporters can vary with different dosages in animal models. Higher doses of substrates can lead to increased transport activity, while excessive doses may result in toxic or adverse effects. In studies involving Haemophilus influenzae, varying the concentration of sialic acid has shown threshold effects on the activity of the SiaQM transporter .

Metabolic Pathways

This compound transporters are involved in various metabolic pathways by facilitating the uptake of essential nutrients. The SiaQM transporter in Haemophilus influenzae interacts with enzymes and cofactors involved in the metabolism of sialic acid. This interaction affects metabolic flux and the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound transporters within cells and tissues are mediated by specific transporters and binding proteins. The SiaQM transporter in Haemophilus influenzae interacts with the SiaP protein, which aids in its localization and accumulation within the cell membrane .

Subcellular Localization

The subcellular localization of this compound transporters is crucial for their activity and function. The SiaQM transporter in Haemophilus influenzae is directed to specific compartments within the cell membrane by targeting signals and post-translational modifications. This localization ensures efficient transport of sialic acid across the cell membrane .

特性

IUPAC Name |

3-[[4,7-bis[[2-carboxyethyl(hydroxy)phosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-hydroxyphosphoryl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N3O12P3/c22-16(23)1-10-34(28,29)13-19-4-6-20(14-35(30,31)11-2-17(24)25)8-9-21(7-5-19)15-36(32,33)12-3-18(26)27/h1-15H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMHLBFZUOLXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CP(=O)(CCC(=O)O)O)CP(=O)(CCC(=O)O)O)CP(=O)(CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N3O12P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

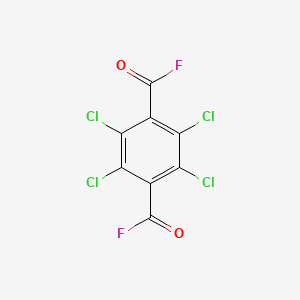

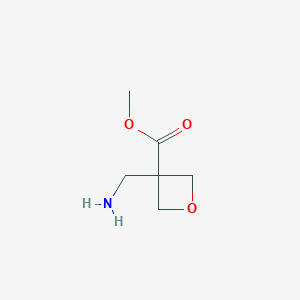

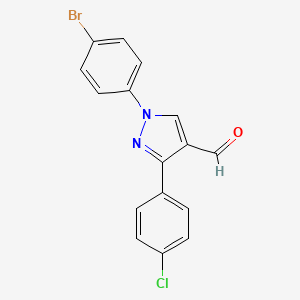

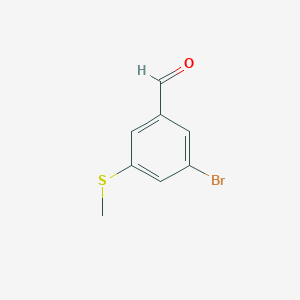

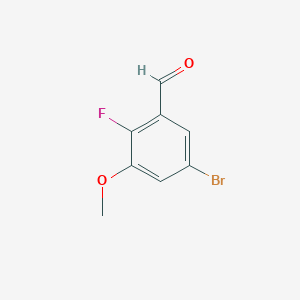

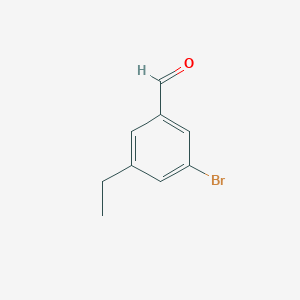

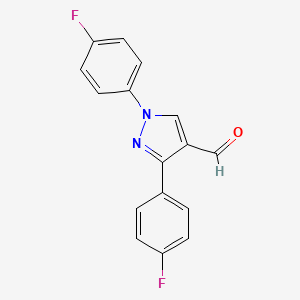

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

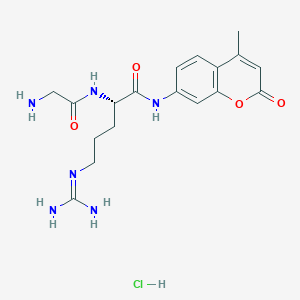

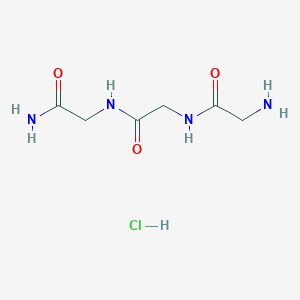

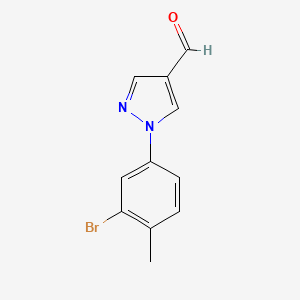

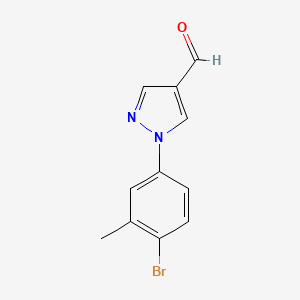

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)

![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)

![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)